Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate
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Overview
Description
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C7H4FNO2S2Li. It is known for its unique structure, which includes a lithium ion, a fluorine atom, and a benzothiazole ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate typically involves the reaction of 6-fluoro-1,3-benzothiazole-2-sulfinic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of -10°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction is monitored closely to ensure that the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or methanol at temperatures ranging from -10°C to 50°C .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted benzothiazoles. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom and benzothiazole ring play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Lithium 6-fluoro-1,3-benzothiazole-2-sulfonate
- Lithium 6-chloro-1,3-benzothiazole-2-sulfinate
- Lithium 6-bromo-1,3-benzothiazole-2-sulfinate
Uniqueness
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various applications .
Properties
IUPAC Name |
lithium;6-fluoro-1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2.Li/c8-4-1-2-5-6(3-4)12-7(9-5)13(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKJKDYUBCQOJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1F)SC(=N2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FLiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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